molecular formula C6H11NO2S B1348347 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride CAS No. 38984-68-8

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Cat. No.: B1348347
CAS No.: 38984-68-8
M. Wt: 161.22 g/mol
InChI Key: OCQICQZUUHJWGZ-UHFFFAOYSA-N
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Description

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical and chemical research. Its unique thiazolidine ring structure, which can be derived from the reaction of L-cysteine with acetone or formaldehyde , serves as a key structural motif in various applications. A primary research application of this compound is in the design and synthesis of advanced prodrug linker systems . The steric bulk and stereochemistry provided by the 2,2-dimethyl group on the thiazolidine ring can be strategically employed to influence the rate of intramolecular cyclization in dipeptide amides. This controlled cyclization leads to the formation of diketopiperazines (DKPs) and the subsequent release of an active amine-containing drug, providing a mechanism for targeted drug delivery . Researchers value this compound for its ability to modulate molecular conformation and reaction kinetics in peptide-like structures. Its properties are characterized by the molecular formula C 6 H 12 ClNO 2 S and a molecular weight of 197.68 g/mol . The compound is offered with a documented purity of 97% and is supplied as a solid . Handling Note: This chemical is classified with the signal word "Warning" and may pose hazards such as skin and eye irritation. Appropriate personal protective equipment (PPE) and safety practices should be used . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQICQZUUHJWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(CS1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962601
Record name 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid
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Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42607-20-5, 38984-68-8
Record name 2,2-Dimethyl-4-thiazolidinecarboxylic acid
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Record name 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
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Record name 2,2-Dimethylthiazolidine-4-carboxylic acid
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Record name 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid
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Record name 2,2-dimethylthiazolidine-4-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions

(Dmt)Thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine compounds .

Scientific Research Applications

While the search results do not offer comprehensive data tables and case studies focusing solely on the applications of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, they do provide some relevant information regarding its properties, synthesis, and related compounds.

Basic Information
this compound has the molecular formula C6H11NO2SClHC_6H_{11}NO_2S\cdot ClH and a molecular weight of 197.68 g/mol . It is also identified by the CAS number 38984-68-8 . Synonyms include 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride .

Synthesis and Reactivity
Thiazolidine derivatives can be created through the reaction of L-cysteine with carbonyl compounds . Research has been done on the decomposition conditions of substituted thiazolidine-4-carboxylic acids, with the finding that C(2) substituted aliphatic thiazolidines readily decompose into cysteine or penicillamine and aldehyde in strongly basic solutions .

Related Compounds and Reactions
The reaction of penicillamine with formaldehyde (HCHO) can produce (R)-5,5-Dimethylthiazolidine-4-carboxylic acid . 2,2-Disubstituted thiazolidine derivatives can be deprotected with trifluoroacetic acid, leading to rearranged bicyclic products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazolidine Derivatives

2-Ethylthiazolidine-4-carboxylic Acid
  • CAS No.: 206061-56-5
  • Key Differences :
    • Substituent: Ethyl group at the 2-position instead of dimethyl.
    • Impact : The ethyl group introduces greater steric hindrance but lower ring stability compared to dimethyl substituents. This may reduce crystallization efficiency .
L-5,5-Dimethylthiazolidine-4-carboxylic Acid
  • CAS No.: 72778-00-8
  • Key Differences :
    • Substituents: Methyl groups at the 5-position instead of the 2-position.
    • Impact : The 5,5-dimethyl configuration alters hydrogen-bonding patterns, leading to weaker intermolecular interactions compared to the 2,2-dimethyl derivative. This reduces its propensity to form stable zwitterionic crystals .
2,5,5-Trimethylthiazolidine-4-carboxylic Acid
  • Key Differences :
    • Additional methyl group at the 5-position.
    • Impact : Exhibits dual acid/zwitterionic forms depending on solvent polarity. In acetone, it crystallizes as a neutral species, whereas in D₂O, it adopts a zwitterionic structure. This solvent-dependent behavior contrasts with the 2,2-dimethyl derivative, which predominantly forms strong asymmetric hydrogen bonds .

Comparison with Thiazole Derivatives

2-Methyl-1,3-thiazole-4-carboxylic Acid Hydrochloride
  • CAS No.: 1311043-74-9
  • Key Differences :
    • Ring Structure : Aromatic thiazole (unsaturated) vs. saturated thiazolidine.
    • Properties :
  • Higher TPSA (78.4 Ų) due to the aromatic ring’s electron-withdrawing effects.
  • Reduced hydrogen-bond donor capacity (2 vs. 2 in the target compound) but increased acceptor count (4 vs. 3) . Impact: The aromatic system enhances thermal stability but reduces conformational flexibility, limiting its utility in dynamic biochemical applications.

Hydrochloride Salts of Related Heterocycles

Jatrorrhizine Hydrochloride
  • CAS No.: 38821-53-3
  • Key Differences: Core Structure: Isoquinoline alkaloid vs. thiazolidine. Acid Stability: Unlike 2,2-dimethylthiazolidine-4-carboxylic acid hydrochloride, jatrorrhizine hydrochloride shows instability under prolonged acidic conditions, degrading by 15% after 24 hours at pH 2 .
Nicardipine Hydrochloride
  • Key Differences :
    • Structure : Dihydropyridine calcium channel blocker.
    • Stability : Exhibits pH-dependent hydrolysis, with rapid degradation above pH 4. In contrast, the thiazolidine core in this compound resists hydrolysis even at neutral pH .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents TPSA (Ų) LogP Key Stability Feature
2,2-Dimethylthiazolidine-4-carboxylic acid HCl 197.68 2,2-dimethyl 74.6 1.64 Stable in polar solvents
2-Ethylthiazolidine-4-carboxylic acid 177.25 2-ethyl 74.6 2.10 Moderate steric hindrance
2-Methyl-1,3-thiazole-4-carboxylic acid HCl 193.67 Thiazole ring 78.4 0.95 Aromatic stability

Table 2: Solvent-Dependent Ionization States

Compound Solvent Predominant Form Hydrogen Bond Strength (Å)
2,2-Dimethylthiazolidine-4-carboxylic acid HCl D₂O Zwitterion O···N: 2.65
2,5,5-Trimethylthiazolidine-4-carboxylic acid Acetone Neutral acid O···O: 2.78

Research Findings and Mechanistic Insights

  • Hydrogen Bonding : The 2,2-dimethyl derivative forms a short, asymmetric hydrogen bond (O···N distance: 2.65 Å), enhancing crystal lattice stability compared to the symmetric bonds in bis(5,5-dimethylthiazolidine-4-carboxylic acid) protium chloride hydrate (O···O: 2.50 Å) .
  • Synthetic Utility : The 2,2-dimethyl group, derived from acetone, protects thiols during peptide synthesis and is reversibly removed under aqueous conditions, a feature absent in ethyl or aromatic analogs .
  • Solubility: The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL at 25°C) compared to non-ionic derivatives like L-5,5-dimethylthiazolidine-4-carboxylic acid (<10 mg/mL) .

Biological Activity

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DTC) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic processes. This article reviews the biological activity of DTC, focusing on its mechanisms of action, therapeutic applications, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₃ClN₂O₂S
  • Appearance : White solid
  • Molecular Weight : 194.71 g/mol

DTC functions primarily as a proline analog and has been shown to influence cellular mechanisms related to tumor suppression. Its biological activity is attributed to the following mechanisms:

  • Reversal of Tumor Cell Transformation : DTC interacts with the cell membrane of tumor cells, potentially restoring contact inhibition, which is often lost in cancerous cells. This mechanism may lead to a reverse transformation to normal cell behavior .
  • Conformational Studies : As a proline analog, DTC is used in studies examining receptor-bound conformational requirements for agonists and antagonists of angiotensin II (ANG II). This involvement suggests its role in modulating receptor activity and signaling pathways .
  • Biochemical Pathways : Thiazolidines like DTC can undergo tautomerism, converting into aldehydes and aminothiols under varying pH conditions. This property may influence its reactivity and biological interactions within metabolic pathways .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of DTC:

Study/Source Findings
Study on Tumor Cells DTC causes reverse transformation in tumor cells by restoring contact inhibition.
Proline Analog Research Used to study conformational requirements for ANG II receptor interactions.
Mechanistic Insights Involves tautomeric conversion impacting biochemical pathways.
Neuroprotective Studies Potential neuroprotective effects noted in related thiazolidine compounds.

Case Studies

Q & A

Q. How do researchers address low recovery rates in extraction protocols for this compound from complex matrices?

  • Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves recovery by retaining ionizable functional groups. For biological matrices, pre-treatment with 0.1% trifluoroacetic acid enhances protonation and binding efficiency. Validate recovery using deuterated internal standards and isotope dilution mass spectrometry .

Q. What advanced techniques characterize the stereochemical configuration of this compound in enantioselective synthesis?

  • Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or capillary electrophoresis with cyclodextrin additives. Confirm absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD). For example, (R)-enantiomers of thiazolidine derivatives exhibit distinct Cotton effects at 210–230 nm .

Methodological Tables

Table 1 : Key Analytical Parameters for HPLC Purity Assessment

ParameterValue/DescriptionReference
ColumnKromasil C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase0.03 M KH₂PO₄:MeOH (70:30)
Flow Rate1.0 mL/min
Detection Wavelength207 nm
Linearity Range1.09–10.90 µg/mL (r² = 0.9999)

Table 2 : Stability-Indicating Parameters for Degradation Studies

ConditionDegradation PathwayDetection Method
Acidic HydrolysisRing-opening to thiolsEllman’s assay
Thermal StressDehydration/decarboxylationDSC
Oxidative StressSulfoxide formationLC-MS/MS

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Reactant of Route 2
2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

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